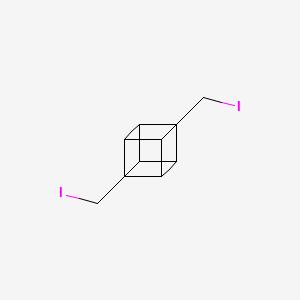

1,4-Bis(iodomethyl)cubane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,4-Bis(iodomethyl)cubane is a chemical compound with the molecular formula C10H10I2 . It is used in various scientific and technological applications due to its unique 3D structure .

Synthesis Analysis

The synthesis of 1,4-Bis(iodomethyl)cubane involves a process called directed ortho-metalation with lithium base/alkyl zinc and subsequent palladium-catalyzed arylation . This method allows for the late-stage and regioselective installation of a wide range of aryl groups .

Molecular Structure Analysis

The molecule has a unique 3D structure, with eight sp3-hybridized carbon atoms forming C–C bonds with a small bond angle, constructing a rigid cubic structure .

科学的研究の応用

High-Energy Materials

1,4-Bis(iodomethyl)cubane exhibits high strain energy due to its rigid cubic structure. Researchers have investigated its potential as a precursor for energetic materials, such as explosives or propellants. The unique geometry and high energy content make it an intriguing candidate for further exploration in this field .

Scaffold Editing and Homocubanes

Isomerization of 1,4-Bis(iodomethyl)cubane can lead to the generation of homocubanes and homocuneanes. These compounds have potential applications in materials science, supramolecular chemistry, and drug discovery. Understanding their reactivity and properties is an ongoing area of research .

Catalysis and Synthetic Methods

The regioselective arylation of cubane derivatives, including 1,4-Bis(iodomethyl)cubane, has opened up new synthetic routes. Palladium-catalyzed arylation allows late-stage installation of diverse aryl groups onto the cubane framework. Researchers continue to explore these methods for efficient and programmable synthesis of multiply arylated cubanes.

These applications highlight the versatility and scientific significance of 1,4-Bis(iodomethyl)cubane. As research progresses, we may uncover even more exciting uses for this intriguing compound! 🌟

作用機序

Target of Action

The primary target of 1,4-Bis(iodomethyl)cubane is the benzene ring in bioactive compounds . The strategy of substituting a benzene ring with cubane to potentially enhance the activity of bioactive compounds has been explored extensively . This focus is due to the prevalent use of p-disubstituted benzene derivatives in pharmaceuticals .

Mode of Action

1,4-Bis(iodomethyl)cubane interacts with its targets by substituting the benzene ring in bioactive compounds . This substitution can potentially enhance the activity of these compounds .

Biochemical Pathways

The biochemical pathways affected by 1,4-Bis(iodomethyl)cubane are those involving the metabolism of bioactive compounds . The substitution of the benzene ring with cubane can lead to improved metabolic stability over benzene .

Pharmacokinetics

It is known that cubane provides improved metabolic stability over benzene . This suggests that 1,4-Bis(iodomethyl)cubane may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the action of 1,4-Bis(iodomethyl)cubane is the generation of bioactive compounds with potentially enhanced activity . This is achieved through the substitution of the benzene ring with cubane .

将来の方向性

特性

IUPAC Name |

1,4-bis(iodomethyl)cubane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10I2/c11-1-9-3-6-4(9)8-5(9)7(3)10(6,8)2-12/h3-8H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUXTGMLNXCLCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C12C3C4C1C5C2C3C45CI)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10I2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B2371151.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2371155.png)

![7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2371159.png)

![5-((4-Bromophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2371170.png)

![N~6~,N~6~-diethyl-N~4~-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2371171.png)

![N-Cyclopentyl-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2371174.png)